BCK1 protein
Description
Properties
CAS No. |
146704-34-9 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Synonyms |
BCK1 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Bck1 Protein
Phosphorylation of Downstream MAP Kinase Kinases (MAPKKs)
BCK1 directly phosphorylates and activates the MAPKKs in the CWI pathway. This is a key step in amplifying and relaying the signal initiated by cell wall stress.
In S. cerevisiae, BCK1 activates a pair of functionally redundant MAPKKs, Mkk1p and Mkk2p. mdpi.comnih.govyeastgenome.orgontosight.ainih.govresearchgate.netoup.commolbiolcell.orgmolbiolcell.orgyeastgenome.orgoup.comasm.org Genetic epistasis studies and two-hybrid interactions support the notion that BCK1 phosphorylates and activates Mkk1 and Mkk2. nih.gov While initially considered functionally redundant, later research suggests a preeminent role for Mkk1 over Mkk2 in the efficient transmission of signals to the terminal MAPK, Slt2. mdpi.comasm.org Specifically, Mkk1 may be primarily responsible for the priming phosphorylation of a key tyrosine residue in Slt2, which is necessary for subsequent phosphorylation and full activation. mdpi.com
The CWI pathway, including the MAPKKK and MAPKK components, is highly conserved across fungal species. Orthologs of BCK1 and Mkk1/Mkk2 have been identified and characterized in various fungi. In the plant pathogenic fungus Fusarium graminearum, the CWI pathway includes Bck1 as the MAPKKK, which activates Mkk1 and Mkk2 (FgMkk1/Mkk2) as the MAPKKs. uleth.canih.govresearchgate.net Studies in F. graminearum have investigated the roles of these kinases in processes such as growth, virulence, and stress response. uleth.ca While the core cascade is conserved, there can be variations in the number and specific roles of MAPKKs in different species. For example, Cryptococcus neoformans appears to have only one MAPKK, Mkk2, in its CWI pathway, unlike the redundant pair in S. cerevisiae. nih.gov
Putative Scaffold Function within the CWI MAP Kinase Module
MAPK cascades often utilize scaffold proteins to organize the kinases in the pathway, ensuring efficient and specific signal transduction and minimizing crosstalk with other pathways. In S. cerevisiae, the protein Spa2 has been suggested to act as a scaffold for the CWI MAP kinase module, mediating interactions between Mkk1/2 and the terminal MAPK, Mpk1/Slt2. nih.gov Two-hybrid interactions between Spa2 and both Mpk1 and Mkk1/2 support this putative scaffold function. nih.gov However, unlike some other MAPK pathway scaffolds (e.g., Ste5 in the pheromone response pathway), Spa2 is not strictly required for Mpk1 activation during vegetative growth or in response to pheromone, suggesting its role might be modulatory or context-dependent rather than absolutely essential for signal transmission. nih.gov In Botrytis cinerea, the protein BcPro40 has also been implicated as a potential scaffold protein for the CWI pathway, interacting with multiple MAPKs in the cascade. plos.org
Downstream Signaling Transduction and Effector Activation
Activation of Terminal Mitogen-Activated Protein Kinases (MAPKs)
The activated MAPKKs (Mkk1/Mkk2 in S. cerevisiae and their homologs in other fungi) directly phosphorylate and activate the terminal MAPK of the CWI pathway. This is the final kinase step in the core cascade.
In S. cerevisiae, the terminal MAPK of the CWI pathway is Slt2p, also known as Mpk1p. mdpi.comnih.govyeastgenome.orgyeastgenome.orgontosight.ainih.govresearchgate.netmolbiolcell.orgmolbiolcell.orgyeastgenome.orguniprot.orgasm.org Mkk1 and Mkk2 phosphorylate Slt2 on conserved threonine and tyrosine residues within a T-X-Y motif in its activation loop. nih.govuniprot.orgmdpi.com This dual phosphorylation is required for the full activation of Slt2. uniprot.org Activated Slt2 is crucial for various cellular processes, including cell wall construction, cell growth, and response to environmental stresses. ontosight.ai Loss of function in S. cerevisiae CWI kinases downstream of Pkc1, including Mkk1, Mkk2 (or both), and Slt2, results in defects in cell wall integrity and cell lysis, particularly at elevated temperatures, which can be rescued by osmotic support. nih.govyeastgenome.org
Orthologs of Slt2/Mpk1 are found in the CWI pathways of other fungal species, where they play similar roles in maintaining cell wall integrity and responding to stress. In Fusarium graminearum, the Slt2 ortholog is Mgv1. frontiersin.orguleth.camdpi.comusda.govresearchgate.netfrontiersin.org Mgv1 is essential for cell wall integrity and is also involved in other processes such as sexual reproduction and plant infection. frontiersin.orgusda.govresearchgate.netfrontiersin.org Deletion of MGV1 in F. graminearum leads to weak cell walls and hypersensitivity to cell wall-degrading enzymes. usda.gov
In Botrytis cinerea, the CWI pathway involves the MAPK Bmp3, which is an ortholog of Slt2. plos.orgfigshare.complos.orgresearchgate.netbiorxiv.org Bmp3 is involved in responses to cell wall stress and oxidative stress. figshare.combiorxiv.org Another MAPK in B. cinerea, Bmp1, is a homolog of the yeast Fus3/Kss1 MAPKs, involved in processes like vegetative growth and pathogenicity, and is regulated by a separate pathway, although crosstalk between MAPK pathways is common in fungi. figshare.complos.orgresearchgate.netbiorxiv.org
Other fungal Slt2 orthologs include MpkA in Aspergillus fumigatus and Aspergillus nidulans. mdpi.comfrontiersin.org MpkA in A. fumigatus is part of a conserved CWI module (Bck1-Mkk2-MpkA) and is essential for cell wall maintenance. frontiersin.org
Activated Slt2/Mpk1 and its orthologs primarily regulate the activity of transcription factors that control the expression of genes involved in cell wall biogenesis and remodeling. In S. cerevisiae, key targets of Slt2 include the transcription factors Rlm1 and the SBF complex (Swi4/Swi6). mdpi.comnih.govresearchgate.netoup.commolbiolcell.orgmdpi.comasm.org Rlm1 is a major regulator of the transcriptional response to cell wall stress, controlling the expression of numerous genes involved in cell wall synthesis and organization. mdpi.comnih.govoup.commdpi.com
Table 1: Key Components of the Fungal Cell Wall Integrity MAP Kinase Cascade
| Component Class | Saccharomyces cerevisiae | Fusarium graminearum | Botrytis cinerea | Aspergillus fumigatus |
| MAPKKK | Bck1 (Slk1) | Bck1 | Bck1 | Bck1 |
| MAPKK | Mkk1, Mkk2 | Mkk1, Mkk2 | BcMkk1 | Mkk2 |
| MAPK | Slt2 (Mpk1) | Mgv1 | Bmp3 | MpkA |
| Upstream Activators (Examples) | Wsc1, Mid2, Mtl1, Rom1, Rom2, Rho1, Pkc1 | WscA-C, MidA, Rom2, Rho1, Pkc1 | ||
| Putative Scaffold | Spa2 | BcPro40 | ||
| Downstream Transcription Factors | Rlm1, SBF (Swi4/Swi6) | Rlm1 | Rlm1 |
Note: This table provides examples and is not exhaustive of all components or fungal species.
Detailed research findings highlight the critical role of BCK1 and the entire CWI pathway in fungal viability and adaptation. For instance, deletion mutants of BCK1, MKK1/MKK2, and SLT2 in S. cerevisiae exhibit severe cell wall defects and temperature-sensitive lysis, which can be rescued by osmotic support. nih.govyeastgenome.org Studies in pathogenic fungi like F. graminearum and B. cinerea demonstrate that the CWI pathway, including BCK1 orthologs, is also crucial for virulence, stress tolerance, and proper development. plos.orgplos.orgusda.govresearchgate.netfrontiersin.orgplos.orgresearchgate.net The differential phenotypes observed in mutants of different CWI components in various fungi underscore both the conserved core functions and species-specific adaptations of this essential signaling pathway. plos.orgplos.org
Table 2: Phenotypes of CWI Pathway Mutants in S. cerevisiae
| Gene Deletion | Phenotype | Rescue Condition | Source |
| pkc1Δ | Lethal under normal growth conditions, cell lysis at elevated temperature | Osmotic support | nih.govyeastgenome.org |
| bck1Δ | Cell lysis at elevated temperature | Osmotic support | nih.govyeastgenome.org |
| mkk1Δ mkk2Δ | Inviable or growth defect, cell lysis at elevated temperature | Osmotic support | nih.govyeastgenome.orgyeastgenome.org |
| slt2Δ (mpk1Δ) | Cell lysis at elevated temperature | Osmotic support | nih.govyeastgenome.org |
Table 3: Examples of CWI MAPK Orthologs and Associated Phenotypes in Other Fungi
| Fungal Species | MAPK Ortholog | Relevant Phenotypes of Mutant | Source |
| Fusarium graminearum | Mgv1 | Weak cell walls, hypersensitivity to cell wall degrading enzymes, reduced virulence, defects in sexual reproduction | frontiersin.orgusda.govresearchgate.netfrontiersin.org |
| Botrytis cinerea | Bmp3 | Increased sensitivity to cell wall stress, oxidative stress | figshare.combiorxiv.org |
| Beauveria bassiana | Bck1, Mkk1, Slt2 orthologs | Impaired cell wall integrity, increased sensitivity to osmotic, thermal, and UV-B stresses, reduced virulence | plos.org |
| Aspergillus fumigatus | MpkA | Essential for cell wall maintenance | frontiersin.org |
The BCK1 protein, as the central MAPKKK, plays an indispensable role in the fungal CWI pathway. Its activation by upstream signals and subsequent phosphorylation of downstream MAPKKs are critical steps that ensure the proper response to cell wall stress and the maintenance of cellular integrity, highlighting its importance in fungal biology and pathogenesis.
Chemical Compound Names and PubChem CIDs
Note: PubChem is primarily a database for chemical molecules. Proteins are typically identified by gene names, protein names, or UniProt accession numbers. The following table lists the protein/gene names mentioned in the article. PubChem CIDs are not applicable for these proteins.
| Protein/Gene Name (S. cerevisiae) | Protein/Gene Name (Other Fungi) | PubChem CID |
| BCK1 (SLK1) | Bck1 (e.g., in F. graminearum, B. cinerea, A. fumigatus) | N/A |
| MKK1 | Mkk1 (e.g., in F. graminearum) | N/A |
| MKK2 | Mkk2 (e.g., in F. graminearum, C. neoformans, A. fumigatus) | N/A |
| SLT2 (MPK1) | Mgv1 (F. graminearum), Bmp3 (B. cinerea), MpkA (A. fumigatus, A. nidulans) | N/A |
| PKC1 | Pkc1 (e.g., in C. neoformans) | N/A |
| RHO1 | Rho1 | N/A |
| ROM1 | Rom1 | N/A |
| ROM2 | Rom2 | N/A |
| WSC1 | Wsc1 (e.g., in C. neoformans) | N/A |
| WSC2 | Wsc2 | N/A |
| WSC3 | Wsc3 | N/A |
| MID2 | Mid2 | N/A |
| MTL1 | Mtl1 | N/A |
| SPA2 | N/A | |
| RLM1 | Rlm1 | N/A |
| SWI4 | Swi4 | N/A |
| SWI6 | Swi6 | N/A |
| BcMkk1 (B. cinerea) | N/A | |
| Bmp1 (B. cinerea) | N/A | |
| BcPro40 (B. cinerea) | N/A | |
| FgMkk1 (F. graminearum) | N/A | |
| FgMkk2 (F. graminearum) | N/A |
Regulation of Downstream Transcription Factors and Gene Expression
The activated Slt2p, downstream of the Bck1p-mediated cascade, plays a critical role in regulating the activity of several transcription factors. This regulation leads to changes in gene expression that are vital for maintaining cell wall integrity and adapting to stress asm.orgnih.govbiorxiv.orgplos.orgmdpi.com. The primary transcription factors targeted by the CWI pathway are Rlm1p and the SBF complex (Swi4p-Swi6p) asm.orgnih.govplos.orgmdpi.commdpi.com. The MBF complex (Swi6p-Mbp1p) is also implicated in the CWI pathway's transcriptional response asm.org.
Rlm1p-mediated Transcriptional Regulation
Rlm1p is a MADS-box transcription factor that is a major target of the Slt2p MAPK asm.orgnih.govbiorxiv.orgplos.orgmdpi.commdpi.com. Slt2p-dependent phosphorylation activates Rlm1p, enabling it to bind to specific promoter elements and induce the expression of genes involved in cell wall synthesis and maintenance asm.orgasm.orgbiorxiv.orgplos.orgnih.govnih.gov. Studies have shown that Rlm1p is crucial for the transcriptional induction of many cell wall-related genes in response to stress asm.orgasm.orgplos.orgnih.govnih.gov. For instance, Rlm1p is involved in the expression of genes like FKS2 and CRH1 asm.orgnih.gov. Deletion of RLM1 impairs the induction of these genes and can lead to cell wall defects asm.orgbiorxiv.orgplos.org.
SBF (Swi4p-Swi6p) Complex Involvement
The SBF complex, a heterodimer of Swi4p and Swi6p, is another key transcription factor regulated by the CWI pathway asm.orgnih.govplos.orgmdpi.commdpi.com. While SBF is well-known for its role in regulating cell cycle-specific transcription, particularly genes involved in the G1/S transition, it also participates in the transcriptional response to cell wall stress asm.orgasm.orgnih.govplos.orgmdpi.commdpi.commolbiolcell.org. Activated Slt2p interacts with the SBF complex, primarily through Swi4p, influencing its ability to bind DNA and activate transcription of certain cell wall-related genes, including FKS2 asm.orgmolbiolcell.org. Slt2p also phosphorylates Swi6p, which can affect its nuclear localization and function within the SBF complex mdpi.commolbiolcell.orgoup.com.
MBF (Swi6p-Mbp1p) Complex Activity
The MBF complex, composed of Swi6p and Mbp1p, is also considered a target of the CWI pathway, similar to the SBF complex due to the shared Swi6p subunit asm.org. While the role of MBF in the CWI pathway's transcriptional response is less extensively characterized compared to SBF and Rlm1p, its involvement suggests a potential coordination between cell wall integrity signaling and cell cycle regulation, given MBF's primary role in controlling G1/S phase genes asm.org.
Biological Functions and Physiological Roles of Bck1 Protein
Regulation of Cell Morphogenesis and Cellular Homeostasis
BCK1 is a critical regulator of cell shape development (morphogenesis) and the maintenance of stable internal conditions (homeostasis), largely through its control over the cell wall and cellular structure.
Control of Cell Wall Assembly and Dynamic Remodeling
The cell wall in fungal cells, such as Saccharomyces cerevisiae, is a dynamic structure essential for maintaining shape and resisting external pressures. BCK1 is a central component of the CWI pathway that governs the synthesis and remodeling of the cell wall. Upon activation, often by upstream sensors detecting cell wall stress, Pkc1 activates BCK1. BCK1 then phosphorylates and activates the redundant MAPKKs Mkk1 and Mkk2, which in turn activate the MAPK Slt2 (Mpk1). This cascade leads to the activation of transcription factors like Rlm1 and SBF (Swi4/Swi6 complex), which promote the expression of genes involved in cell wall biosynthesis and organization, including those encoding enzymes like β-1,3-glucan synthase (Fks1, Fks2) and chitin (B13524) transglycosylase (Crh1). fishersci.sedsmz.dethermofisher.combiorxiv.orgnih.gov Mutations in BCK1 can lead to severe cell wall defects and increased sensitivity to agents that compromise cell wall integrity, such as caffeine (B1668208) and Congo Red. fishersci.se
Establishment and Maintenance of Cell Polarity
Cell polarity, the asymmetric organization of cellular components, is crucial for processes like budding, mating, and filamentous growth. BCK1 is involved in the establishment of cell polarity, functioning within the Pkc1-mediated pathway that influences the organization of the cytoskeleton, particularly the actin cytoskeleton, which is vital for polarized growth. guidetopharmacology.org16streets.comfishersci.dkfishersci.co.uk The pathway downstream of Pkc1, including BCK1, Mkk1/Mkk2, and Mpk1, phosphorylates transcription factors that regulate cytoskeleton organization during polarized cell growth. fishersci.co.uk
Regulation of Budding and Cell Growth
BCK1 plays a significant role in regulating cell growth and the budding process in yeast. The CWI pathway, in which BCK1 acts as a key MAPKKK, is essential for coordinating cell wall synthesis with cell cycle progression, particularly during bud emergence and growth. fishersci.sebiorxiv.org16streets.comlibretexts.orgherts.ac.uk Deletion of BCK1 can result in decreased vegetative growth rates and abnormal cell morphology. guidetopharmacology.orglibretexts.org The pathway's activation leads to the upregulation of genes involved in cell cycle progression and cell wall synthesis, ensuring proper expansion and structural integrity of the growing bud. fishersci.co.uk
Mediating Cellular Responses to Environmental Stresses
The BCK1-dependent CWI pathway is a major signaling route for mediating cellular responses to various environmental stresses, helping cells survive adverse conditions. fishersci.sebiorxiv.org
Thermotolerance and High Temperature Stress Adaptation
BCK1 is involved in the cellular response to heat stress and is important for acquired thermotolerance. biorxiv.orgguidetopharmacology.orgnih.govuni.lu Mutations in BCK1 can lead to heat sensitivity and a decreased ability to survive at elevated temperatures. guidetopharmacology.orgfishersci.fimetabolomicsworkbench.org The CWI pathway, activated by sensors like Wsc1 and Mid2 at the plasma membrane in response to heat, signals through Rho1 and Pkc1 to activate BCK1 and the downstream cascade. biorxiv.orguni.lu This activation triggers transcriptional responses that help reinforce the cell wall and implement other adaptive mechanisms necessary for survival at high temperatures. biorxiv.orgfishersci.calipidmaps.org
Osmotic Stress Tolerance and Osmoadaptation
BCK1 also contributes to tolerance to osmotic stress, particularly under certain conditions or in conjunction with other pathways. While the high osmolarity glycerol (B35011) (HOG) pathway is the primary mediator of the response to hyperosmotic stress, the CWI pathway and BCK1 have been shown to be involved, especially under severe osmotic stress or when the HOG pathway is compromised. guidetopharmacology.orgmetabolomicsworkbench.orgnih.govuni.luuni.lu bck1 mutants can display decreased resistance to osmotic stress. guidetopharmacology.org The interplay between the CWI and HOG pathways can regulate transcriptional responses to cell wall stress induced by agents like zymolyase, which affects the β-1,3 glucan network. thermofisher.com
Data Tables
| Biological Process | Role of BCK1 Protein | Associated Pathway/Components | Phenotypes of bck1 Mutants |
| Cell Wall Assembly & Remodeling | MAPKKK in CWI pathway, activates Mkk1/2 and Slt2 to regulate cell wall gene expression | Pkc1, Mkk1, Mkk2, Slt2, Rlm1, SBF, Rho1, Cell wall sensors | Severe cell wall defects, increased sensitivity to cell wall stressors (caffeine, Congo Red) fishersci.sefishersci.fiuni.lu |
| Establishment & Maintenance of Polarity | Involved in regulating cytoskeleton organization for polarized growth | Pkc1, Mkk1, Mkk2, Slt2, Rho1 | Defects in cell polarity establishment guidetopharmacology.org16streets.comfishersci.dk |
| Budding and Cell Growth | Coordinates cell wall synthesis with cell cycle progression during budding | Pkc1, Mkk1, Mkk2, Slt2, Rlm1, SBF | Decreased vegetative growth rate, abnormal cell morphology guidetopharmacology.orglibretexts.org |
| Thermotolerance | Mediates response to heat stress, contributes to acquired thermotolerance | Pkc1, Mkk1, Mkk2, Slt2, Rho1, Cell wall sensors (Wsc1, Mid2) | Heat sensitivity, decreased acquired thermotolerance biorxiv.orgguidetopharmacology.orgfishersci.fiuni.lu |
| Osmotic Stress Tolerance | Contributes to tolerance, especially under severe stress or with HOG pathway interaction | HOG pathway (Hog1, Pbs2, Sho1, Ssk2, Ssk22), Pkc1, Slt2, Ste11 | Decreased osmotic stress resistance guidetopharmacology.orguni.lu |
Oxidative Stress Response and Redox Homeostasis
Oxidative stress, caused by an imbalance between the production and detoxification of reactive oxygen species (ROS), can lead to significant cellular damage. mdpi.com While the direct role of BCK1 in oxidative stress response and redox homeostasis is not as extensively documented as its role in cell wall integrity, the CWI pathway has been implicated in responses to various stresses, and crosstalk with other stress response pathways, such as the high-osmolarity glycerol (HOG) pathway, is known to occur. plos.org Oxidative stress can induce neuronal damage and modulate intracellular signaling. nih.gov Maintaining redox homeostasis is crucial for cellular function and survival. mdpi.comnih.govnih.gov Further research is needed to fully elucidate the specific mechanisms by which BCK1 and the CWI pathway contribute to oxidative stress response and the maintenance of redox homeostasis.
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response
The endoplasmic reticulum (ER) is vital for protein folding and maturation. nih.govmdpi.com Accumulation of unfolded or misfolded proteins in the ER leads to ER stress, triggering the unfolded protein response (UPR) to restore homeostasis. nih.govmdpi.comfrontiersin.orgfrontiersin.orgqiagen.com BCK1 has been identified as being involved in the endoplasmic reticulum unfolded protein response. uniprot.orgyeastgenome.orgthebiogrid.orgthebiogrid.orgthebiogrid.org Studies in Saccharomyces cerevisiae have shown that mutants lacking components of the CWI pathway, including BCK1, can exhibit increased sensitivity to ER-stress inducing agents such as dithiothreitol (B142953) (DTT) and tunicamycin. yeastgenome.org This suggests that the BCK1-mediated pathway plays a role in the cellular response to ER stress, potentially by influencing protein folding capacity or downstream UPR effectors. The UPR is a conserved stress response in eukaryotes activated by the accumulation of misfolded proteins in the ER. nih.govfrontiersin.org
Adaptation to Acidic pH Conditions
Extracellular pH significantly influences yeast growth and physiology, and low pH can induce adaptations in cell wall composition and structure. nih.gov The BCK1-mediated PKC pathway is involved in mediating tolerance to low pH conditions. nih.govresearchgate.net Studies have demonstrated that BCK1 and its downstream kinase SLT2 are essential for cell survival in acidic environments. nih.govresearchgate.net The CWI pathway is activated in response to low-pH stress, and this activation is dependent on cell wall sensors like Mid2p. nih.govresearchgate.net Deletion of BCK1 leads to decreased resistance to acidic pH. yeastgenome.org The lethality induced by low-pH stress in bck1Δ mutants can be prevented by the addition of osmotic support, indicating a link to cell wall impairment. researchgate.net Overexpression of BCK1 has been shown to increase sensitivity to acetic acid-induced cell death, suggesting that while the pathway is required for survival at low pH, its over-activation might have detrimental effects under certain acidic conditions. microbialcell.com
Response to Nutrient Availability and Limitation
BCK1 is involved in the cellular response to nutrient availability and limitation. yeastgenome.orgthebiogrid.orgthebiogrid.org In Saccharomyces cerevisiae, the CWI pathway, including BCK1, is required for viability upon nitrogen limitation. core.ac.uk Mutants lacking BCK1 lose viability when transferred to media lacking a nitrogen source, similar to mutants lacking the downstream MAPK, MPK1 (SLT2). core.ac.uk This suggests that the entire MAP kinase branch of the PKC pathway is selectively required for viability under nitrogen limitation. core.ac.uk Furthermore, BCK1, along with MKK1 and SLT2, has been shown to contribute positively to fungal growth on nutrition-limited substrates in Beauveria bassiana. plos.org This indicates a role for BCK1 in adapting to conditions of nutrient scarcity across different fungal species.
Counteracting Cell Wall-Perturbing Agents (e.g., Caffeine, Congo Red, Caspofungin)
A primary function of the BCK1-mediated CWI pathway is to maintain cell wall integrity in response to various stresses, including those induced by chemical agents. yeastgenome.orgplos.orgnih.govplos.orgasm.org BCK1 is essential for counteracting the effects of cell wall-perturbing agents such as caffeine, Congo Red, and caspofungin. yeastgenome.orgnih.govplos.orgasm.orgoup.com Deletion mutants of BCK1 are hypersensitive to these compounds, which interfere with cell wall synthesis or organization. yeastgenome.orgnih.govplos.orgasm.org This hypersensitivity is often rescued by osmotic support, highlighting the role of BCK1 in maintaining cell wall integrity under stress. nih.govplos.org The CWI pathway regulates the expression of genes involved in cell wall biosynthesis in response to these agents. asm.org
Here is a table summarizing the sensitivity of bck1Δ mutants to various cell wall perturbing agents:
| Agent | Effect on bck1Δ Mutant | Reference |
| Caffeine | Hypersensitive | yeastgenome.orgnih.govoup.com |
| Congo Red | Hypersensitive | nih.govplos.orgasm.orgoup.com |
| Caspofungin | Hypersensitive | yeastgenome.orgnih.govplos.orgasm.orgoup.com |
| Calcofluor White | Hypersensitive (in C. albicans RLM1 mutant, downstream of BCK1) | plos.orgoup.com |
| Zymolyase | Hypersensitive | asm.org |
Tolerance to Metal and Metalloid Toxicity (e.g., Cadmium, Arsenate)
Exposure to heavy metals and metalloids like cadmium and arsenate poses significant environmental and health risks due to their toxicity. asm.orgmdpi.comnih.govnih.gov These substances can induce oxidative stress and interfere with protein function. mdpi.comnih.govmdpi.com The cell wall integrity pathway, including BCK1, is involved in tolerance to cadmium and arsenate stress. asm.org Studies in Saccharomyces cerevisiae have shown that genes encoding components of the CWI pathway, such as BCK1 and SLT2, are required for tolerance to cadmium and arsenate. asm.org The SLT2 MAPK, downstream of BCK1, is activated in response to cadmium and arsenate exposure. asm.org The CWI pathway's role in modulating the expression of genes involved in cell wall biosynthesis and cell cycle control contributes to coping with cell wall stresses induced by these metal(loid)s. asm.org
Participation in Diverse Intracellular Signal Transduction Pathways
Cross-talk and Interplay with Other MAPK Pathways (e.g., HOG pathway)
The BCK1-dependent CWI pathway engages in complex cross-talk with other MAPK pathways, such as the High Osmolarity Glycerol (HOG) pathway. This interplay allows fungi to integrate multiple stress signals and mount appropriate responses. For instance, in Saccharomyces cerevisiae, the CWI and HOG pathways can co-regulate transcriptional responses to cell wall perturbation plos.org. Functional overlap between these pathways has also been observed in filamentous fungi plos.org. Under high oxidative stress, the MAPKKK Ste11, involved in the HOG, pseudohyphal, and mating pathways, can function in parallel with Bck1 to transduce signals, reinforcing the stress response microbialcell.comnih.govnih.gov. While the precise molecular mechanisms of this cross-talk are not always well-defined, it is clear that components like Ste11 can exhibit functional redundancy with other MAPKKKs, including Bck1 nih.gov. Studies in Beauveria bassiana have shown that Bck1, Mkk1, and Slt2 are involved in osmoregulation, and their deletion affects Hog1 phosphorylation, suggesting interplay with the HOG pathway in this organism plos.org.
Regulation of Specific Cell Cycle Transitions (e.g., G2-M transition)
The CWI pathway, including Bck1, is implicated in regulating cell cycle progression, particularly the G2-M transition. The CWI pathway activates transcription factors like Rlm1 and SBF, which control the expression of genes involved in cell wall synthesis and the cell cycle nih.govresearchgate.net. Furthermore, the CWI pathway is involved in the nuclear release and degradation of the repressor cyclin C, which plays a role in cell cycle regulation microbialcell.comnih.govnih.gov. While the G2-M transition is primarily orchestrated by the activation of cyclin-dependent kinase (CDK) complexes, particularly Cdk1-Cyclin B nih.govebi.ac.uk, the CWI pathway's influence on factors like cyclin C suggests an indirect or modulatory role in this transition microbialcell.comnih.govnih.gov. The CWI pathway can influence the activity of proteins that regulate the G2-M transition, such as Swe1, a kinase that inhibits Cdc28/Clb2 (the yeast Cdk1-Cyclin B equivalent) researchgate.net. Activation of the CWI cascade can lead to the activation of Mck1, which in turn affects the localization and function of Bcy1 and Zds1, ultimately influencing Mpk1 (Slt2) activity and potentially impacting cell cycle progression researchgate.net.
Involvement in Selective Autophagy Processes (e.g., Pexophagy)
BCK1 and the downstream CWI pathway are involved in selective autophagy processes, such as pexophagy (the selective degradation of peroxisomes) and mitophagy (the selective degradation of mitochondria). Studies in Saccharomyces cerevisiae have demonstrated that the Slt2 MAPK and upstream components of its pathway, including Bck1, are necessary for pexophagy but not for other forms of autophagy nih.gov. The CWI pathway, specifically the Wsc1–Pkc1–Bck1–Mkk1/2–Slt2 cascade, is important for both mitophagy and pexophagy rupress.orgnih.gov. This indicates a role for BCK1 in the signaling events that trigger the selective degradation of specific organelles nih.govrupress.orgnih.gov.
Cyclin C Subcellular Localization and Degradation Regulation
BCK1 plays a role in regulating the subcellular localization and degradation of cyclin C, a protein involved in transcriptional regulation and programmed cell death. Under conditions of oxidative stress, the CWI pathway, initiated by Rho1 and involving Pkc1, Bck1, Mkk1/2, and Slt2, is required for the nuclear release and subsequent degradation of cyclin C microbialcell.combiologists.comnih.govnih.gov. Under mild oxidative stress, Bck1 activation is sufficient to induce cyclin C translocation and degradation nih.govnih.gov. However, under higher stress levels, the combined action of Bck1 and Ste11 is necessary for efficient nuclear to cytoplasmic export and destruction of cyclin C microbialcell.comnih.govnih.gov. Cyclin C transits through the nucleolus before being exported to the cytoplasm, and CWI MAPK activity is specifically required for the nucleolus-to-cytoplasm translocation nih.govnih.gov. Ectopic activation of the CWI pathway through a constitutively active BCK1 allele is sufficient to induce cyclin C relocalization and destruction biologists.com.
Contributions to Fungal Development and Pathogenicity
BCK1 and the CWI pathway are critical for various aspects of fungal development and contribute significantly to pathogenicity in many fungal species.
Hyphal Differentiation and Filamentous Growth
BCK1 is involved in regulating hyphal differentiation and filamentous growth, processes essential for fungal morphology and invasion. In Candida albicans, while the canonical MAPK cascade involving Bck1 and Mkc1 may not be essential for filamentous growth induced by certain stimuli like geldanamycin (B1684428) or serum, Bck1 mutants have been observed to be hypofilamentous under various conditions, suggesting it transduces signals to proteins outside its canonical pathway that are involved in filamentation nih.govasm.org. In other fungi, such as Cryphonectria parasitica, a CpBck1-null mutant displayed severely retarded growth and lacked normal developmental processes like hyphal differentiation apsnet.org. Similarly, in Aspergillus flavus, AflBck1 is required for growth apsnet.org. The CWI pathway, including Bck1, is generally involved in fortifying the cell wall, which is crucial for the polarized growth characteristic of hyphae nih.govplos.org.
Conidiation and Spore Formation
BCK1 also plays a role in conidiation and spore formation, key reproductive and dispersal strategies for fungi. In Cryphonectria parasitica, the CpBck1-null mutant showed an absence of typical spore-forming structures, and complementation with a wild-type CpBck1 gene restored asexual sporulation apsnet.org. In Aspergillus flavus, the N-terminal region of AflBck1 influences conidia and sclerotia formation apsnet.org. Studies in the nematode-trapping fungus Arthrobotrys oligospora have shown that deletion of AoBck1 markedly affects development, and ΔAoBck1 mutants completely lost their ability to produce spores researchgate.net. Transcriptional analysis in A. oligospora revealed that the expression levels of several sporulation-related genes were significantly downregulated in the ΔAoBck1 mutant researchgate.net. In Beauveria bassiana, Bck1 negatively regulates conidiation on nutrition-rich medium, with deletion mutants showing faster conidiation, although the viability of these cultures was decreased, potentially due to cell autolysis nih.govplos.org.
Sclerotial Formation
Sclerotia are hardened masses of mycelium that serve as survival structures for many fungi, enabling them to persist in unfavorable conditions. The formation of these structures is a complex developmental process influenced by various signaling pathways, including the CWI pathway.
Studies in Aspergillus flavus have indicated that AflBck1, the BCK1 homolog in this species, influences sclerotia formation. nih.gov Targeted deletion of the AflBck1 gene resulted in significant defects in fungal development, which encompasses the formation of sclerotia. nih.govbidd.group Furthermore, the proline-rich region (PRR) located at the N-terminus of AflBck1 has been shown to influence both conidia and sclerotia formation. nih.gov
In the necrotrophic plant pathogen Botrytis cinerea, BCK1 is implicated in sclerotial development. Research suggests that the Gβ-like protein Bcgbl1 positively regulates pathogenicity, partly through MAPK signaling pathways that control processes like sclerotial formation. uni-freiburg.denih.gov Specifically, Bcgbl1 mediates the phosphorylation of Bmp3, a downstream component in the CWI pathway, through either BCK1 or BcSte50, which in turn controls responses to cell wall and oxidative stresses and influences sclerotial formation. uni-freiburg.denih.gov Mutants of BcMkk1, a MAP kinase kinase acting downstream of BcBck1 in the CWI pathway, also exhibit defects in sclerotial formation. perflavory.com Given BcBck1's position upstream of BcMkk1 and Bmp3, it is highly probable that bck1 mutants would similarly fail to produce sclerotia. herts.ac.uk
The role of BCK1 in sclerotial formation is also observed in the plant pathogen Sclerotinia sclerotiorum, where the BCK1 ortholog, SsBck1, has been shown to be involved in this developmental process. citeab.com
Roles in Fungal Adhesion to Substrates (e.g., Plant Leaves)
Fungal adhesion to host substrates is a critical initial step for many pathogenic fungi to establish infection. While the direct role of BCK1 in adhesion is often linked to its function in maintaining cell wall integrity, some studies highlight its indirect or pathway-mediated influence.
In Botrytis cinerea, the Gβ-like protein Bcgbl1 positively regulates plant adhesion. This regulation is mediated mainly through MAPK signaling pathways that control various pathogenicity-related traits, including adhesion, and these pathways involve BCK1. uni-freiburg.denih.gov
More broadly, the fungal cell wall plays a crucial role in adhesion to host cells and tissues, with various cell wall proteins, such as the Als (Agglutinin-like sequence) family in Candida albicans, functioning as adhesins and contributing to virulence. uni-freiburg.deontosight.ai The CWI pathway, in which BCK1 is a central component, is essential for maintaining the structural integrity and proper composition of the fungal cell wall. nih.govperflavory.comuni-freiburg.denih.govnih.govnih.govnih.govnih.govherts.ac.ukhep.com.cnherts.ac.ukclinisciences.comresearchgate.net Therefore, by ensuring cell wall integrity, BCK1 indirectly supports the adhesive properties of fungal cells.
Formation of Infection Structures (e.g., Appressoria)
Specialized infection structures, such as appressoria, are crucial for many plant pathogenic fungi to penetrate host tissues. The development and function of these structures are tightly regulated by signaling pathways.
In the rice blast fungus Magnaporthe oryzae, while the PMK1 MAPK pathway is well-established for its essential role in appressorium formation hznu.edu.cnmdpi.comresearchgate.netlipidmaps.org, the CWI pathway also contributes, particularly to appressorial penetration. The mps1 mutant, lacking the Slt2 homolog downstream of BCK1 in the CWI pathway, is defective in appressorial penetration. clinisciences.comhznu.edu.cnmdpi.comresearchgate.net M. oryzae strains deficient in Bck1 display phenotypes similar to slt2 mutants, suggesting that the CWI module is conserved and involved in the penetration process. mdpi.com The genome of M. grisea (closely related to M. oryzae) contains homologs of key components of the yeast Pkc1-Slt2 pathway, including Bck1 and Mmk2. researchgate.net
Botrytis cinerea also relies on the CWI pathway for the formation of infection structures. The Gβ-like protein Bcgbl1 regulates the formation of infection structures through MAPK signaling pathways that include BCK1. uni-freiburg.denih.gov In B. cinerea, mutations in BcMkk1, which acts downstream of BcBck1, lead to decreased appressorium formation, which is considered a primary cause of reduced pathogenicity in these mutants. herts.ac.uk This suggests that BcBck1, being upstream, is also essential for proper infection structure development.
The involvement of BCK1 in infection structure development extends to other fungi, such as Sclerotinia sclerotiorum, where SsBck1 is involved in the development of compound appressoria. citeab.com Similarly, in Alternaria alternata, the Slt2 homolog, downstream of BCK1, governs infection structure formation. herts.ac.uk
Modulation of Virulence in Phytopathogenic and Opportunistic Fungi (e.g., Botrytis cinerea, Aspergillus flavus, Cryphonectria parasitica)
BCK1 plays a significant role in modulating the virulence of various fungal pathogens by influencing processes critical for host colonization and disease progression.
In Aspergillus flavus, deletion of the AflBck1 gene results in a significant defect in growth and development, alongside decreased pathogenicity on peanut seeds. nih.govbidd.group AflBck1 is the most upstream component of the Slt2-MAPK pathway in A. flavus and is crucial for maintaining cell wall integrity and sensing environmental stresses. nih.gov Research has specifically highlighted its functions in aflatoxin biosynthesis and fungal pathogenesis. nih.gov
Cryphonectria parasitica, the causal agent of chestnut blight, requires a functional CpBck1 for full virulence. A mutant lacking the CpBck1 homolog exhibits markedly impaired virulence. nih.govnih.govgithub.io These mutants show severely retarded growth and abnormal cell morphology, phenotypes directly linked to their reduced ability to cause disease. nih.govnih.govgithub.io CpBck1 functions as an ortholog of the Saccharomyces cerevisiae cell-wall integrity MAPKKK, underscoring the conserved role of this pathway in fungal pathogenesis. nih.govnih.govgithub.io
Botrytis cinerea virulence is also significantly influenced by BCK1. The Gβ-like protein Bcgbl1 positively regulates pathogenicity, primarily through MAPK signaling pathways that control a range of virulence factors including growth, conidiation, sclerotial formation, infection structure formation, plant adhesion, and responses to stress. uni-freiburg.denih.gov BcMkk1, downstream of BcBck1 in the CWI pathway, positively regulates virulence. perflavory.com Given that mutations in downstream components like BcMkk1 and Bmp3 affect virulence, BcBck1's role as an upstream activator in this pathway is critical for full pathogenicity in B. cinerea. perflavory.comherts.ac.uk
Regulation of Bck1 Protein Activity and Gene Expression
Post-Translational Regulation of BCK1 Activity
Post-translational modifications (PTMs) are critical for modulating protein function after synthesis, expanding the functional diversity of the proteome wikipedia.orgnih.gov. For BCK1, PTMs such as phosphorylation and ubiquitination play significant roles in controlling its kinase activity and stability.
Autophosphorylation Mechanisms
As a protein kinase, BCK1 is capable of autophosphorylation, a process where a kinase phosphorylates itself. This often occurs on serine or threonine residues within the kinase domain and can be crucial for regulating kinase activity inrae.fr. Studies on BCK1 homologs in other fungi, such as Pneumocystis carinii (PCBCK1), have demonstrated their capacity for autophosphorylation nih.govcore.ac.uk. This intrinsic ability suggests that autophosphorylation may be a mechanism by which BCK1 modulates its own activity, potentially influencing its ability to phosphorylate downstream targets.
Substrate Phosphorylation Specificity
BCK1 functions as a MAPKKK by phosphorylating and activating downstream mitogen-activated protein kinases (MAPKKs), specifically Mkk1p and Mkk2p in S. cerevisiae ontosight.aiyeastgenome.orguniprot.org. This phosphorylation event is a key step in transmitting the signal through the CWI pathway to the MAPK Slt2p (Mpk1p) ontosight.aiyeastgenome.orguniprot.org. The specificity of BCK1 for Mkk1p and Mkk2p ensures the proper activation of the CWI cascade. Research indicates that the catalytic domain of BCK1 is responsible for this phosphorylation activity inrae.fr. While the precise phosphorylation sites on Mkk1p and Mkk2p targeted by BCK1 are specific, the broader context of kinase substrate specificity involves recognition of specific amino acid sequences or structural motifs around the phosphorylation site frontiersin.org.
Ubiquitination and Proteasomal Degradation
Protein ubiquitination involves the covalent attachment of ubiquitin to a target protein, often marking it for degradation by the proteasome plos.orgplos.org. This process is a major mechanism for regulating protein abundance and activity plos.orgplos.org. While the search results indicate that protein ubiquitination and degradation are general mechanisms for regulating protein kinases and signaling pathways like NF-κB plos.orgplos.orgcnjournals.comnih.govmdpi.com, direct detailed research findings specifically on the ubiquitination and proteasomal degradation of BCK1 protein itself were not extensively detailed in the provided snippets. However, given that BCK1 is a protein kinase within a regulated pathway, it is plausible that its levels and activity could be influenced by ubiquitination-mediated degradation, similar to other signaling proteins plos.orgnih.govmdpi.com. BioGRID data indicates 2 ubiquitination sites on this compound thebiogrid.org.
Dephosphorylation by Specific Protein Phosphatases (e.g., Ptc1p)
Protein phosphatases counteract the effects of kinases by removing phosphate (B84403) groups from proteins. Ptc1p is a protein phosphatase in S. cerevisiae that has been linked to the CWI pathway nih.govbiologists.com. While early studies suggested a link between Ptc1p and the CWI pathway through suppression of pkc1 mutations, more recent research indicates that Ptc1p primarily acts at the level of the MAPKKs, Mkk1p and Mkk2p, rather than directly on BCK1 or Pkc1p nih.govbiologists.com. Ptc1p is able to dephosphorylate Mkk1p in vitro nih.gov. This suggests that while Ptc1p is involved in regulating the CWI pathway, its direct dephosphorylation of BCK1 is not the primary mechanism described in the provided information; instead, it targets downstream components nih.govbiologists.com. Nbp2p, an adaptor protein, appears to mediate the interaction between Ptc1p and BCK1, potentially bringing Ptc1p into proximity with its substrates, Mkk1p/2p biologists.com.
Genetic and Transcriptional Control
The expression level of the BCK1 gene is also subject to regulation, influencing the total amount of this compound available in the cell.
Basal Gene Expression Levels
The BCK1 gene is transcribed to produce the mRNA that is then translated into the this compound. Studies investigating gene expression profiles in S. cerevisiae and other fungi indicate that BCK1 exhibits basal expression levels under normal growth conditions researchgate.netmdpi.com. These basal levels ensure the presence of this compound necessary for maintaining cell wall integrity and responding to routine growth signals. Transcriptional profiling experiments, such as those available through resources like the Saccharomyces Genome Database (SGD), provide data on BCK1 mRNA levels across various conditions yeastgenome.org. While stress conditions can induce changes in the expression of genes within the CWI pathway, BCK1 appears to maintain a foundational level of expression researchgate.netmdpi.com. For instance, some studies indicate that while other MAPK cascade genes might show significant upregulation under stress, BCK1 might exhibit more stable or less dramatically altered expression levels in comparison researchgate.netmdpi.com.
Data Table: BCK1 Post-Translational Modifications
| Modification Type | Number of Sites (S. cerevisiae) |
| Phosphorylation | 43 thebiogrid.org |
| Ubiquitination | 2 thebiogrid.org |
Note: Data compiled from BioGRID unless otherwise cited.
Data Table: BCK1 Gene Expression (Illustrative Example based on search findings)
| Condition | Relative BCK1 Expression Level (vs. Control) | Source Type |
| Normal Growth | Basal | Transcriptional Profiling |
| Cell Wall Stress | Varied (often stable/less induced than others) | Transcriptional Profiling researchgate.net |
| Elevated Temperature | Involved in signaling response | Genetic Studies nih.govcore.ac.uk |
Note: This table is illustrative, representing the types of data found regarding BCK1 expression under different conditions. Specific numerical fold changes were not consistently available across sources for basal expression in a format suitable for a precise quantitative table.
Stress-Induced Transcriptional Modulation
The expression and activity of BCK1 are modulated in response to various environmental stresses, particularly those that compromise cell wall integrity. In Saccharomyces cerevisiae, the CWI pathway, which involves BCK1, is activated by factors that cause cell wall damage, including oxidative stress and elevated temperature. core.ac.ukmolbiolcell.orgmicrobialcell.com While some studies suggest that the regulation of stress-responsive genes in CWI kinase deletion strains might primarily involve protein modifications rather than transcriptional changes, the pathway as a whole is clearly linked to stress responses. researchgate.net For instance, elevated temperature induces the expression of the L-1-3-glucan synthetase gene, FKS2, a downstream target of the CWI pathway, and this induction is dependent on a functional BCK1 in Pneumocystis carinii core.ac.uknih.gov.
The involvement of different CWI sensors in responding to environmental changes suggests a complex transcriptional and post-transcriptional regulatory network influencing the pathway components, including BCK1. biorxiv.org
Regulatory Elements in BCK1 Promoter Regions
While specific details on regulatory elements within the BCK1 promoter regions were not extensively detailed in the search results, the transcriptional regulation of BCK1 is implied by its modulated expression under stress conditions and its role in a major signaling pathway. Studies on other genes involved in stress responses and cell wall biogenesis, which are downstream of BCK1, highlight the importance of promoter elements in mediating transcriptional activation by transcription factors regulated by the CWI pathway. molbiolcell.orgbiorxiv.org
Transcriptional Regulation of Plant Homologs (e.g., NPK1 in Nicotiana tabacum)
Plant species also possess homologs of yeast MAPKKKs like BCK1. A well-studied example is NPK1 in Nicotiana tabacum (tobacco). NPK1 shares significant homology with yeast BCK1, STE11, and Byr2 protein kinases. nih.govnih.gov Research indicates that the catalytic domain of NPK1 can functionally replace the growth control functions of BCK1 and PKC1 in yeast, suggesting a conserved signaling pathway. nih.govnih.gov
The expression of the NPK1 gene in tobacco is regulated at the transcriptional level and is correlated with cell division and growth. nih.govoup.com NPK1 transcripts accumulate during the logarithmic and early stationary phases of cell growth in suspension cultures and are detected in growing tissues like stems and roots in mature plants, but not in mature leaves where cell division is rare. nih.govoup.com Furthermore, NPK1 expression can be induced by plant hormones like auxin and cytokinin in leaf discs, even preceding DNA replication, suggesting its involvement in preparing cells for division. oup.com
Protein-Protein Interactions and Regulatory Complexes
BCK1 functions within a complex network of protein-protein interactions, forming regulatory complexes that govern its activity and its position within the MAPK cascade.
Direct and Indirect Interactions with Upstream Regulators (e.g., PKC1, Rho1, Ste50)
BCK1 acts downstream of Protein Kinase C (PKC1) in the S. cerevisiae CWI pathway. ontosight.aiuniprot.orguniprot.orgscbt.com PKC1 transmits signals from upstream sensors (like Mid2 and Wsc1) and the small GTPase Rho1 to the BCK1-MKK1/2-SLT2 cascade. molbiolcell.orgmicrobialcell.comscbt.comasm.orgbiologists.com While PKC1 activates BCK1, the interaction can be considered direct or indirect depending on the specific context and potential intermediate molecules. Studies have shown that a constitutively active form of PKC1 can lead to Slt2 activation even in the absence of BCK1 under specific conditions, suggesting complex regulatory layers or alternative branches. microbialcell.com
Rho1, a small GTP-binding protein, is a key upstream regulator that activates PKC1. molbiolcell.orgbiorxiv.orgasm.orgbiologists.comuniprot.org Thus, Rho1 indirectly regulates BCK1 activity through its activation of PKC1. Rho1 integrates signals from various cell surface sensors to activate its effectors, including PKC1, thereby influencing the entire CWI pathway. uniprot.org
Ste50 is another adaptor protein involved in MAPK pathways in yeast, particularly in filamentous growth pathways. While BCK1 is primarily associated with the CWI pathway, there can be crosstalk and interactions between different MAPK modules. Ste50 contains a Ras association domain homologous to domains found in fungal adenylyl cyclase proteins and S. cerevisiae proteins STE4 and STE50, suggesting potential links or shared regulatory mechanisms with pathways involving Ras-like proteins like Rho1. core.ac.uk
Interactions with Downstream Kinases (e.g., MKK1/2, SLT2)
BCK1 functions as a MAPKKK that phosphorylates and activates the downstream MAPK kinases (MAPKKs), MKK1 and MKK2. ontosight.aiuniprot.orguniprot.orgscbt.com MKK1 and MKK2 are functionally redundant in the CWI pathway. molbiolcell.orgscbt.com This phosphorylation by BCK1 is a critical step in transmitting the signal down the cascade.
Subsequently, MKK1 and MKK2 phosphorylate and activate the terminal MAPK of the CWI pathway, Slt2 (also known as Mpk1). ontosight.aiuniprot.orguniprot.orgscbt.com Slt2 activation, often monitored by its T-loop phosphorylation, is dependent on the upstream activity of BCK1 and MKK1/2. molbiolcell.org
The sequential phosphorylation events mediated by BCK1, MKK1/2, and SLT2 represent a classic MAPK cascade structure, ensuring signal amplification and specificity.
Association with Adaptor Proteins (e.g., Nbp2p)
BCK1 has been shown to associate with adaptor proteins that influence its regulation. Nbp2p is a yeast adaptor protein that interacts with the type II protein phosphatase Ptc1p and is involved in regulating the CWI pathway. nih.govscispace.combiologists.comresearchgate.net Nbp2p mediates the interaction between Ptc1p and BCK1, specifically binding to a proline-rich motif (PXXP) in BCK1. nih.govbiologists.com This interaction is crucial for the down-regulation of the CWI pathway. nih.gov Disrupting the interaction between the SH3 domain of Nbp2p and the PXXP motif in BCK1 affects the regulation of the pathway. nih.govbiologists.com
The interaction between Nbp2p and BCK1 highlights how adaptor proteins can bring phosphatases into proximity with kinases, providing a mechanism for dephosphorylation and pathway attenuation.
Data Summary Table: Key Protein Interactions in BCK1 Pathway Regulation
| Protein | Interaction Partner | Nature of Interaction | Effect on BCK1/Pathway | Relevant Section |
| PKC1 | BCK1 | Upstream Activator | Activates BCK1 | 5.3.1 |
| Rho1 | PKC1 | Upstream Activator | Activates PKC1, indirectly regulating BCK1 | 5.3.1 |
| MKK1/2 | BCK1 | Downstream Substrate | Phosphorylated and activated by BCK1 | 5.3.2 |
| SLT2 (Mpk1) | MKK1/2 | Downstream Substrate | Phosphorylated and activated by MKK1/2, downstream of BCK1 | 5.3.2 |
| Nbp2p | BCK1, Ptc1p | Adaptor Protein | Mediates interaction between Ptc1p and BCK1, involved in pathway down-regulation | 5.3.3 |
| Ste50 | (Potential/Indirect) | Adaptor Protein | Homology suggests potential links or shared regulation with other MAPK pathways | 5.3.1 |
Formation of Signaling Modules and Scaffolding Interactions (e.g., Spa2p)
Scaffolding proteins are critical for regulating the specificity and efficiency of MAPK pathways by bringing kinases and their substrates into close proximity and preventing crosstalk with other signaling cascades berkeley.edu. Spa2p, a protein localized to sites of polarized growth in yeast, functions as a scaffold-like protein for the cell wall integrity pathway, particularly during polarized growth nih.govunil.chnih.gov.
Research indicates that Spa2p interacts with components of the CWIP MAPK module. Specifically, Spa2p has been shown to interact with Mkk1p (a MAPKK) and Mpk1p (Slt2p, the terminal MAPK of the CWIP) nih.govnih.gov. While BCK1 (the MAPKKK) functions upstream of Mkk1p and Mkk2p in the CWIP, studies have also investigated interactions between BCK1 and Spa2p biologists.comnih.gov.
Early studies using techniques like the two-hybrid system suggested a weak interaction between Bck1p and Spa2p biologists.com. Further analysis indicated that the interaction strengths of Spa2p, along with Mkk1p and Slt2p, with Bck1p were significantly reduced upon deletion of the kinase domain (KD) of Bck1p biologists.com. This suggests that the kinase domain, or a region influenced by it, is involved in the interaction with Spa2p biologists.com.
Spa2p's role as a scaffold extends to recruiting components of the Mpk1p MAPK module to sites of polarized growth nih.govnih.gov. This recruitment is crucial for facilitating cell wall remodeling, a process vital for cell division and morphogenesis unil.ch. Membrane-bound Spa2p is sufficient to recruit Mkk1p and Mpk1p to the cell cortex, highlighting its direct role in localizing these kinases nih.gov. Although Spa2p recruits Mkk1p and Mpk1p, it does not recruit other MAP kinases, suggesting a degree of specificity in its scaffolding function nih.gov.
Genetic interactions between SPA2 and BCK1 (SLK1) have been demonstrated, further supporting a functional relationship between these proteins nih.govbiologists.commolbiolcell.org. Synthetic lethal interactions have been observed between mutations in spa2 and mutations in components of the PKC1-MAP kinase pathway, which includes BCK1 molbiolcell.orgmolbiolcell.org. This genetic evidence underscores the physiological significance of the interactions involving Spa2p and the CWIP components, including BCK1 molbiolcell.org.
The formation of signaling modules orchestrated by scaffolding proteins like Spa2p ensures that the CWIP is efficiently activated at specific cellular locations, such as bud tips, where cell wall synthesis and remodeling are actively occurring nih.govunil.ch. While Spa2p directly interacts with downstream components like Mkk1p and Mpk1p and shows a weaker interaction with Bck1p, its presence at polarized growth sites facilitates the assembly and function of the entire MAPK module, thereby influencing the regulation of BCK1 activity and the downstream signaling cascade.
Protein Interactions Relevant to BCK1 and Spa2p Scaffolding
| Protein 1 | Protein 2 | Interaction Type (Method) | Notes | Source |
| Bck1p | Spa2p | Interaction (various) | Interaction weakened by Bck1p kinase domain deletion | biologists.com |
| Spa2p | Mkk1p | Interaction | Spa2p recruits Mkk1p to polarized growth sites | nih.govnih.gov |
| Spa2p | Mpk1p (Slt2p) | Interaction | Spa2p recruits Mpk1p to polarized growth sites | nih.govnih.gov |
| SPA2 | BCK1 | Genetic Interaction | Synthetic lethal interactions observed with CWIP pathway components | nih.govbiologists.commolbiolcell.orgmolbiolcell.org |
Localization of BCK1 and Spa2p
| Protein | Primary Localization | Notes | Source |
| Bck1p | Cytoplasm, Mitochondria, Bud tips | Detected at tips of small buds, prominent in tubular structures (mitochondria) | biologists.com |
| Spa2p | Polarized growth sites (bud tips, bud necks, mating projection tips) | Localizes early to presumptive bud site, stably anchored at bud tips | nih.govnih.govmolbiolcell.org |
The colocalization of Bck1p, albeit weakly at bud tips, and the stable localization of Spa2p at these sites, coupled with their physical and genetic interactions, support the model where Spa2p acts as a scaffold to organize the CWIP module, including influencing the spatial context of Bck1p activity, at locations critical for polarized growth and cell wall integrity biologists.comnih.govunil.chmolbiolcell.org.
Experimental Models and Methodologies in Bck1 Protein Research
Saccharomyces cerevisiae as a Primary Genetic Model System
The budding yeast Saccharomyces cerevisiae has served as a fundamental model organism for studying BCK1 due to its genetic tractability and the conservation of the CWI pathway. BCK1, also known as SLK1, SAP3, LAS3, or SSP31 in S. cerevisiae, functions upstream of the MKK1/MKK2 and SLT2 (MPK1) kinases in the PKC1-mediated pathway ontosight.aiyeastgenome.orgoup.comyeastgenome.org.
Construction and Characterization of Gene Deletion Mutants (bck1∆)
A key methodology in understanding BCK1 function has been the creation and analysis of bck1 gene deletion mutants (bck1∆). Deletion of the BCK1 gene results in significant cellular defects, most notably a temperature-sensitive cell lysis phenotype researchgate.netnih.govyeastgenome.org. This defect is particularly evident at elevated temperatures, where cells struggle to maintain cell wall integrity yeastgenome.orgresearchgate.netnih.govyeastgenome.org. The bck1∆ mutant exhibits hypersensitivity to agents that compromise cell wall integrity, such as caffeine (B1668208) ontosight.aimdpi.com. The construction of bck1∆ strains is typically performed using methods like one-step gene replacement, followed by verification using techniques such as PCR or Southern hybridization biologists.com. Haploid BCK1 disruptants can be obtained through sporulation and tetrad dissection, often requiring the presence of osmotic stabilizers like sorbitol for viability biologists.com.
Analysis of Temperature-Sensitive Cell Lysis Phenotypes
The temperature-sensitive cell lysis phenotype of bck1∆ mutants is a hallmark used to study the function of BCK1 and the CWI pathway. At restrictive temperatures (e.g., 37°C), bck1∆ cells undergo lysis due to compromised cell wall integrity yeastgenome.orgresearchgate.netnih.govyeastgenome.org. This lysis can be suppressed by the addition of osmotic stabilizing agents, such as 1 M sorbitol, to the growth medium researchgate.netnih.govyeastgenome.orgmdpi.comnih.govpnas.org. This suppression indicates that the primary defect in bck1∆ mutants under stress conditions is the inability to withstand turgor pressure due to a weakened cell wall researchgate.netnih.govyeastgenome.org. Studies have shown that even at permissive temperatures, bck1∆ null cells can show significant lysis when transferred to growth medium without osmotic support biologists.com.
Identification and Characterization of Suppressor Mutations (e.g., Dominant BCK1-20 Alleles)
Extragenic suppressor analysis has been instrumental in identifying components that interact with or function downstream of BCK1. Suppressor mutations that alleviate the defects of pkc1 deletion mutants, which also exhibit a cell lysis phenotype, led to the identification of BCK1 researchgate.netnih.govyeastgenome.orgnih.gov. Dominant suppressor mutations in BCK1 were found to bypass the requirement for PKC1 researchgate.netnih.govnih.gov. One well-characterized dominant suppressor allele is BCK1-20 researchgate.netnih.govnih.govyeastgenome.org. This allele was isolated based on its ability to rescue a conditional pkc1 mutant researchgate.netnih.govnih.gov. Analysis of BCK1-20 and other suppressor alleles revealed differences from the wild-type gene in a region potentially regulated by PKC1, suggesting a mechanism by which these mutations activate the downstream pathway independently of PKC1 researchgate.netnih.govyeastgenome.org. The BCK1-20 allele is described as a constitutive allele that alleviates the requirement for Pkc1p yeastgenome.org.
Cross-Species Functional Complementation Studies
Cross-species functional complementation studies involve expressing a gene from one organism in a mutant strain of another organism to see if it can restore the wild-type phenotype. This approach has been valuable for investigating the functional conservation of BCK1 homologs across different species. For instance, the Pneumocystis carinii BCK1 homolog (PCBCK1) has been shown to complement the temperature-sensitive cell lysis defect of S. cerevisiae bck1∆ yeast, indicating that PCBCK1 can functionally substitute for yeast BCK1 in the CWI pathway nih.govoup.comnih.govnih.govscispace.com. This type of study provides evidence for the conserved function of BCK1-like kinases in maintaining cell wall integrity across different fungal lineages nih.govoup.comnih.gov.
Diverse Fungal Pathogen and Model Systems
While S. cerevisiae is a primary model, research on BCK1 extends to other fungal systems, particularly fungal pathogens, to understand the role of the CWI pathway in virulence and identify potential therapeutic targets.
Pneumocystis carinii (PCBCK1)
Pneumocystis carinii, an opportunistic fungal pathogen causing severe pneumonia in immunocompromised individuals, is one such organism where the BCK1 homolog (PCBCK1) has been studied nih.govoup.comnih.govoup.comresearchgate.net. Given the difficulty in cultivating P. carinii in the laboratory, S. cerevisiae has been used as a heterologous expression system to study PCBCK1 function nih.govoup.comnih.govoup.com. As mentioned in 6.1.4, PCBCK1 can complement the temperature-sensitive growth defect of bck1∆ yeast, demonstrating its functional activity as a MAPKKK in the CWI pathway nih.govoup.comnih.gov. Biochemical characterization of PCBCK1 expressed in S. cerevisiae has revealed specific requirements for its kinase activity, including optimal concentrations of MgCl₂, pH, temperature, and ATP oup.comnih.govoup.com. These findings highlight the potential of targeting the BCK1-mediated pathway in Pneumocystis for antifungal drug development, especially since components of this pathway, like glucan synthesis machinery regulated by the pathway, are absent in mammals nih.govoup.comnih.govoup.com.
Here is a summary of experimental findings related to bck1∆ phenotype and suppression:
| Phenotype in bck1∆ Mutant | Suppressing Condition/Mutation | Effect of Suppression | Source |
| Temperature-sensitive lysis | Osmotic stabilizing agents (e.g., sorbitol) | Suppresses cell lysis | researchgate.netnih.govyeastgenome.orgmdpi.comnih.govpnas.org |
| Temperature-sensitive lysis | Dominant BCK1-20 allele | Bypasses requirement for PKC1, rescues conditional pkc1 mutant | researchgate.netnih.govnih.govyeastgenome.org |
| Temperature-sensitive lysis | Pneumocystis carinii PCBCK1 expression | Complements growth defect at elevated temperature | nih.govoup.comnih.gov |
| Sensitivity to caffeine and cell wall damaging agents | 1 M Sorbitol | Suppresses growth defect | mdpi.com |
| Synthetic lethality with bro1∆, mpk1∆, or pkc1∆ | Overexpression of BCK1 (for bro1∆) | Suppresses temperature-sensitive growth defect | nih.gov |
Table: Experimental Findings in BCK1 Research Models
Compound Names and PubChem CIDs
Candida albicans
Candida albicans, an opportunistic human fungal pathogen, serves as a significant model organism for studying BCK1 protein. In C. albicans, BCK1 is an integral part of the CWI pathway, which is essential for processes such as morphogenesis, filamentation, and response to environmental stresses and antifungal agents. asm.orgstring-db.orguniprot.orgnih.govfrontiersin.org
Studies in C. albicans have demonstrated that the Pkc1-mediated signaling pathway, which includes BCK1, is crucial for regulating morphogenesis, particularly the transition between yeast and hyphal forms. nih.gov This morphological flexibility is a key virulence factor for C. albicans. asm.orgwikipedia.org Research involving deletion mutants of BCK1 in C. albicans has revealed their phenotypes, such as defects in filamentation under various inducing conditions. asm.orgnih.gov For example, bck1∆/bck1∆ mutants have been shown to be hypofilamentous, suggesting BCK1's broad involvement in transducing signals for hyphal growth. asm.org
The study of protein kinase mutants in C. albicans has highlighted the extensive involvement of kinases, including BCK1, in hyphal growth. A significant percentage of viable kinase mutants showed defects in filamentation, underscoring the integrated nature of morphogenesis in this organism's biology. asm.org
Filamentous Fungi (e.g., Fusarium graminearum, Aspergillus flavus, Botrytis cinerea, Cryphonectria parasitica)
Filamentous fungi, including important plant pathogens such as Fusarium graminearum, Aspergillus flavus, Botrytis cinerea, and Cryphonectria parasitica, are also relevant research models for studying BCK1 homologs and the CWI pathway. While specific detailed research on BCK1 within the provided search results for each of these exact species is limited, these organisms are widely studied for their cell wall biology, stress responses, and pathogenicity, processes often regulated by CWI pathways involving BCK1 homologs.
Research in Fusarium graminearum, for instance, focuses on understanding mechanisms of pathogenicity and responses to environmental factors and antifungal compounds, which can involve CWI signaling. elifesciences.orgmdpi.combiorxiv.org Similarly, studies on Aspergillus flavus investigate its biology, including the production of mycotoxins and interactions with hosts, processes potentially influenced by cell wall integrity and associated pathways. lipidmaps.orghznu.edu.cnherts.ac.ukherts.ac.uknih.gov Botrytis cinerea, a broad-host-range plant pathogen, is studied for its virulence mechanisms and stress adaptation, where CWI pathways likely play a role. hznu.edu.cnherts.ac.uknih.govnih.govhep.com.cn Cryphonectria parasitica, the chestnut blight fungus, provides a model for studying fungal pathogenesis and host-pathogen interactions, which can involve cell wall-related processes. nih.govdntb.gov.uaherts.ac.ukeppo.int
Studying BCK1 or its functional homologs in these diverse filamentous fungi allows for comparative analysis of the CWI pathway's conservation and divergence across fungal lineages and its specific roles in fungal growth, development, and interaction with the environment or host.
Plant Homologs as Research Platforms (e.g., Nicotiana tabacum NPK1)
Plant homologs of BCK1 also serve as valuable research platforms, providing insights into the conserved functions of this kinase family in eukaryotes. Nicotiana tabacum (tobacco) NPK1 (Nucleus- and phragmoplast-localized protein kinase 1) is a well-characterized plant homolog that shares significant homology with yeast BCK1 and STE11 protein kinases. nih.govdntb.gov.uanih.govharvard.edu
NPK1 functions as a MAPKKK in plants and is involved in various cellular processes, including cytokinesis, cell division, and responses to abiotic stresses such as drought. nih.govoup.com Research has shown that the catalytic domain of NPK1 can functionally complement mutations in BCK1 and PKC1 in yeast, indicating a conservation of catalytic activity and downstream signaling activation despite the evolutionary distance between plants and fungi. nih.govoup.com
Studies involving the expression of NPK1 in transgenic plants, such as maize, have demonstrated its role in enhancing drought tolerance, potentially through the activation of stress signaling pathways. oup.com The localization of NPK1 to the phragmoplast during cell division highlights its specific role in plant cytokinesis, a function analogous to aspects of cell wall synthesis and integrity regulated by BCK1 in fungi. nih.gov
Advanced Molecular and Cellular Research Techniques
Research into this compound function and its pathway extensively employs advanced molecular and cellular techniques.
Gene Editing Technologies (e.g., CRISPR/Cas9 for targeted mutagenesis)
Gene editing technologies, such as CRISPR/Cas9, are fundamental for creating targeted mutations, deletions, or modifications in the BCK1 gene or genes encoding interacting proteins in various model organisms. While the provided results specifically mention the use of deletion mutants in Candida albicans research asm.orgnih.govfrontiersin.org, implying the use of genetic manipulation techniques, CRISPR/Cas9 allows for precise and efficient genome editing. This enables researchers to study the effects of specific BCK1 mutations on protein function, pathway signaling, and resulting cellular phenotypes. Targeted mutagenesis helps in understanding the importance of specific residues or domains within the this compound for its kinase activity, localization, or interaction with downstream components of the CWI pathway.
Live Cell Imaging and Subcellular Localization Studies (e.g., Fluorescent Protein Fusions)
Live cell imaging techniques, often utilizing fluorescent protein fusions, are crucial for determining the subcellular localization of BCK1 and its pathway components in real-time. By tagging BCK1 or interacting proteins with fluorescent markers like Green Fluorescent Protein (GFP), researchers can visualize their distribution within the cell, track their movement during different cellular processes (e.g., cell division, hyphal growth), and observe their recruitment to specific cellular structures (e.g., the bud neck or sites of cell wall stress). While the provided snippets mention microscopy in the context of related proteins and pathways nih.gov, these methods are directly applicable to studying BCK1 localization and dynamics, providing spatial and temporal insights into its function within the cell.
Proteomic Approaches (e.g., Mass Spectrometry for protein identification and quantification)
Proteomic approaches, particularly those based on mass spectrometry (MS), are powerful tools for identifying this compound, quantifying its expression levels, and studying its post-translational modifications, such as phosphorylation. Mass spectrometry allows for the global analysis of proteins in a sample, enabling researchers to identify BCK1 from cell lysates and determine its abundance under different experimental conditions. nih.govresearchgate.netembopress.org
Quantitative phosphoproteomics, a specialized MS-based technique, is particularly valuable for studying the BCK1-mediated signaling pathway. Since BCK1 is a kinase and its activity is often regulated by phosphorylation, and it phosphorylates downstream targets, analyzing the phosphorylation status of proteins in the CWI pathway provides insights into signal transduction. Studies using quantitative phosphoproteomics in Saccharomyces cerevisiae (where BCK1 was first characterized as part of the CWI pathway) have identified proteins that show altered phosphorylation levels upon activation of the pathway, revealing potential downstream targets of BCK1 or the kinases it regulates. nih.gov These studies often involve stable isotope labeling of amino acids in cell culture (SILAC) or label-free quantification to compare protein and phosphoprotein levels between different conditions. nih.govresearchgate.net
These advanced techniques, when applied in concert across various model organisms, provide a comprehensive understanding of this compound's multifaceted roles in cellular integrity, stress response, and development.
Phosphoproteomics for Post-Translational Modification Analysis
Phosphoproteomics is a powerful approach used to globally study protein phosphorylation, a key post-translational modification that regulates protein activity, localization, and interactions. In the context of this compound research, phosphoproteomic analysis helps to identify phosphorylation events on BCK1 itself and its downstream targets within signaling pathways.
Quantitative phosphoproteomics, often employing techniques like stable isotope labeling of amino acids in cell culture (SILAC), allows for the comparison of phosphorylation levels under different conditions, such as in response to stimuli or in mutant strains nih.govresearchgate.net. Studies utilizing phosphoproteomics in Saccharomyces cerevisiae have investigated the cell wall integrity (CWI) pathway, in which BCK1 functions as a key component nih.govresearchgate.netnih.gov. For instance, phosphoproteomic analysis following the overexpression of a hyperactive allele of PKC1, an upstream activator of the CWI pathway, revealed enhanced phosphorylation of numerous proteins, including those with the MAPK S/T-P target motif, suggesting they are putative targets of this pathway nih.gov. BCK1, along with Slt2, another component of the CWI pathway, has been implicated in the dynamics of specific phosphosites based on phosphoproteomic analysis of kinase and phosphatase deletion strains nih.gov. This highlights how phosphoproteomics can help delineate the functional relationships between kinases and phosphatases within a pathway nih.gov.
Furthermore, phosphoproteomic datasets have been used to identify potential substrates of protein kinases involved in processes regulated by BCK1. For example, a phosphoproteomic analysis during C. albicans filamentation identified proteins phosphorylated at a Cbk1 consensus motif, a kinase involved in filamentation, and this set included BCK1 itself, suggesting potential regulatory connections between different kinase pathways researchgate.net.
Transcriptomic Profiling (e.g., RNA-seq, Microarrays) for Gene Expression Analysis
Transcriptomic profiling techniques, such as RNA sequencing (RNA-seq) and microarrays, are employed to analyze gene expression levels across the genome. These methods provide insights into how the transcription of genes, including BCK1 and those encoding interacting or downstream proteins, is regulated under various conditions.
RNA-seq and microarrays allow researchers to compare gene expression profiles between different samples, such as wild-type cells versus bck1 deletion mutants, or cells exposed to different environmental stresses that activate the BCK1-dependent pathway plos.orgfrontiersin.org. While both technologies provide gene expression data, RNA-seq generally offers advantages in detecting low abundance transcripts, identifying alternative splicing events, and possessing a broader dynamic range compared to microarrays plos.orgnih.gov. However, microarrays remain a common choice due to factors like cost and data analysis complexity plos.orgnih.gov.
Transcriptomic studies can reveal changes in the expression of genes involved in cell wall maintenance, morphogenesis, and stress response pathways that are known to be influenced by BCK1 signaling yeastgenome.org. For instance, investigating the transcriptome in a bck1 mutant yeast strain under elevated temperature, a condition that impairs cell wall integrity, could reveal which genes are dysregulated in the absence of functional BCK1. While specific transcriptomic datasets directly detailing BCK1 expression changes in various conditions were not extensively detailed in the provided snippets, the methodologies of RNA-seq and microarrays are standard for assessing the transcriptional impact of signaling pathways like the one involving BCK1 plos.orgfrontiersin.orgthermofisher.com.
Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid, Co-immunoprecipitation, FRET)
Understanding the protein-protein interactions involving BCK1 is crucial for deciphering its role within signaling cascades. Various assays are utilized to identify and validate these interactions.
Yeast two-hybrid (Y2H) screening is a genetic method used to detect interactions between two proteins in vivo in yeast thermofisher.cnnih.govcreative-proteomics.com. This technique involves fusing the proteins of interest to separate domains of a transcription factor; interaction between the proteins reconstitutes the transcription factor, leading to the expression of a reporter gene nih.gov. Y2H can be used to screen libraries to identify novel proteins that interact with BCK1 or to test for interaction between BCK1 and known or candidate proteins thermofisher.cncreative-proteomics.com.
Co-immunoprecipitation (Co-IP) is a biochemical method used to determine if two or more proteins are part of a complex in a cell lysate thermofisher.cnnih.govresearchgate.net. In Co-IP, an antibody specific to one protein (the bait) is used to pull down the protein and any interacting partners (the prey) nih.govresearchgate.net. The precipitated complex is then analyzed, often by Western blotting or mass spectrometry, to identify the co-precipitated proteins thermofisher.cnresearchgate.net. Co-IP is valuable for confirming interactions identified by other methods like Y2H and for studying interactions in a more native cellular context nih.govresearchgate.net.
Förster Resonance Energy Transfer (FRET) is a technique that can measure the proximity and interaction of two fluorescently labeled molecules, including proteins, in vivo or in vitro thermofisher.cnresearchgate.net. FRET occurs when the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore, and the two molecules are in close proximity (typically within 10 nm) thermofisher.cn. By labeling BCK1 and a potential interacting partner with appropriate fluorophores, FRET can be used to demonstrate their physical association.
These protein-protein interaction assays are essential for mapping the network of proteins that interact with BCK1, providing insights into how it is regulated and how it transmits signals to downstream components like Mkk1/Mkk2 and Slt2 in the CWI pathway nih.govyeastgenome.org.
In Vitro and In Vivo Kinase Activity Assays and Substrate Identification
Analyzing the kinase activity of BCK1 and identifying its substrates are fundamental to understanding its biological function. BCK1 is a MAPKKK, meaning it phosphorylates and activates downstream MAP kinases, specifically Mkk1 and Mkk2 in S. cerevisiae nih.govyeastgenome.orguniprot.org.
In vitro kinase activity assays involve incubating purified this compound with potential substrates and ATP, often labeled radioactively or with a modified analog, to measure the transfer of a phosphate (B84403) group nih.govnih.govucsf.edubmglabtech.com. Phosphorylation can be detected by various methods, including autoradiography, Western blotting with phosphospecific antibodies, or using coupled enzyme reactions that produce a detectable signal nih.govucsf.edubmglabtech.com. These assays can determine if BCK1 directly phosphorylates a candidate protein and can be used to assess the kinetics and optimal conditions for the reaction nih.govbmglabtech.com. Generic substrates like casein or myelin basic protein can also be used to assess general kinase activity nih.gov.
Identifying physiological substrates in vivo is more challenging but provides crucial biological context. Approaches include using phosphoproteomics to identify proteins with altered phosphorylation in BCK1 mutants or upon BCK1 activation nih.govnih.gov. Chemical genetic approaches, such as using analog-sensitive kinase alleles of BCK1 and modified ATP analogs, allow for the selective labeling of direct BCK1 substrates in vivo nih.govucsf.edu. Subsequent enrichment and mass spectrometry can then identify these phosphorylated substrates nih.govucsf.edu.
BCK1 is known to phosphorylate Mkk1 and Mkk2, activating the downstream Slt2 MAPK nih.govyeastgenome.orguniprot.org. Studies have shown that PCBCK1, the BCK1 homolog from Pneumocystis carinii, is capable of autophosphorylation and substrate phosphorylation, and can complement the temperature-sensitive cell lysis defect of bck1Δ yeast, restoring the expression of the glucan synthetase gene FKS2 core.ac.uk. This demonstrates the functional conservation and kinase activity of BCK1 homologs core.ac.uk.
Data on BCK1 kinase activity and substrate identification often involves comparing phosphorylation levels of candidate substrates in the presence or absence of active BCK1 or analyzing phosphosites that are dependent on BCK1 activity nih.govnih.gov.
Evolutionary Conservation and Comparative Genomics of Bck1 Protein
Identification of BCK1 Homologs Across Eukaryotic Kingdoms (Fungi, Plants)
Investigation into diverse eukaryotic genomes has revealed the widespread presence of BCK1 homologs, underscoring the evolutionary importance of the signaling pathways in which they participate.
Fungi: Within the fungal kingdom, BCK1 orthologs have been identified in a broad range of species, from yeasts to filamentous fungi. These include well-studied organisms such as Candida albicans, Schizosaccharomyces pombe, Pneumocystis carinii, Magnaporthe oryzae, Cryphonectria parasitica, Arthrobotrys oligospora, and various Aspergillus species. The consistent presence of these orthologs highlights the deep conservation of the CWI pathway across fungal lineages.
Plants: In the plant kingdom, proteins functionally and structurally related to fungal and animal MAPKKKs, including those homologous to MEKK/Ste11/BCK1, have been identified. A notable example is NPK1 from tobacco (Nicotiana tabacum), which possesses a domain homologous to yeast BCK1, STE11, and Byr2 protein kinases. The model plant Arabidopsis thaliana also contains MEKK-like kinases within its diverse MAPKKK family, some of which show relatedness to their fungal and animal counterparts. While the nomenclature and specific pathway contexts may differ, the presence of these related MAPKKKs in plants indicates a conserved ancestral signaling machinery.
Analysis of Sequence Conservation and Divergence among Orthologs
Sequence analysis of BCK1 orthologs across different species reveals a combination of conserved regions, particularly within the catalytic domain, and variable regions that may contribute to functional specificity or regulatory differences. The C-terminal region, containing the serine/threonine protein kinase catalytic domain, is typically highly conserved among BCK1 homologs.
For instance, the BCK1 ortholog in Pneumocystis carinii (PCBCK1) shares approximately 47% amino acid identity with Saccharomyces cerevisiae BCK1 and 35% identity with S. cerevisiae STE11 within their catalytic domains. This level of conservation in the catalytic core is consistent with their shared function as protein kinases within MAPK cascades.
In plants, MEKK-like kinases, which include proteins related to the MEKK/Ste11/BCK1 group, are classified based on their kinase catalytic domain sequence, further emphasizing the conservation of this functional unit across kingdoms. While the catalytic domains show significant similarity, other regions of the proteins, such as the N-terminal regulatory domains, can exhibit greater divergence, potentially reflecting adaptations to different upstream signals or downstream targets in various organisms.
Functional Equivalence and Pathway Conservation in Different Organisms
The functional conservation of BCK1 and its related pathways is evident through complementation studies and the consistent roles of these pathways in maintaining cellular integrity and responding to stress.
Plants: While the specific pathways may have diverged, there is evidence of functional overlap between plant MAPKKKs and fungal BCK1. Overexpression of the catalytic domain of tobacco NPK1, a protein related to yeast BCK1 and STE11, was able to complement the growth control defects of S. cerevisiaebck1 and pkc1 mutants. This suggests that the core kinase activity and its role in regulating growth-related signaling can be functionally conserved across these kingdoms, although NPK1 did not complement the mating-specific function of STE11, indicating pathway-specific divergence. Plant MAPK cascades, including those initiated by MEKK-like kinases, play crucial roles in transducing environmental and developmental signals, including responses to various stresses.
Evolutionary Insights into Signal Transduction Pathway Diversification
The evolutionary history of BCK1 and its associated MAPK pathways provides valuable insights into the diversification of signal transduction mechanisms in eukaryotes. MAPK cascades are ancient signaling modules that were present in the last eukaryotic common ancestor.
While the core three-kinase module (MAPKKK-MAPKK-MAPK) is conserved, significant diversification has occurred, particularly at the level of upstream sensors that perceive stimuli and downstream targets that execute responses. This diversification allows related MAPK pathways to respond to a wide array of signals and regulate diverse cellular processes in different organisms and lineages.
In fungi, the CWI pathway, with BCK1 as its central MAPKKK, exemplifies how a conserved module can be integrated into different signaling networks to control a variety of functions, including cell wall maintenance, morphogenesis, stress adaptation, and pathogenesis, depending on the specific fungal species and its lifestyle. Mechanisms such as gene duplication, loss, and changes in regulatory regions have contributed to the expansion and diversification of MAPK cascade components in fungi. Furthermore, interactions between different MAPK pathways and crosstalk with other signaling cascades contribute to the complexity and adaptability of fungal signal transduction.
In plants, the large and heterogeneous nature of the MAPKKK family, including the MEKK-like kinases related to BCK1, suggests extensive diversification at this level, contributing to the plant-specific roles of MAPK pathways in hormone signaling, development, and responses to biotic and abiotic stresses.
Future Directions and Emerging Research Avenues
Deeper Elucidation of Complex Regulatory Mechanisms of BCK1 Activity
Future research is poised to unravel the complex regulatory networks that fine-tune BCK1 activity beyond its primary activation by Protein Kinase C (PKC1). A key area of investigation is the crosstalk between the CWI pathway and other signaling cascades. For instance, under high oxidative stress conditions, the MAPKKK Ste11, typically associated with the high osmolarity glycerol (B35011) (HOG) and mating pathways, acts in concert with BCK1 to transduce the stress signal. nih.gov This suggests a mechanism where the cell can distinguish between different levels of stress, with BCK1 activation being sufficient for low-level stress, while higher stress levels recruit Ste11 to reinforce the signal. nih.gov This interplay highlights a more nuanced regulatory system than a simple linear pathway.
Another emerging area of focus is the role of negative feedback loops in modulating BCK1 signaling. The downstream MAPK of the CWI pathway, Slt2/Mpk1, has been shown to inhibit its upstream activators, the MAPKKs Mkk1 and Mkk2, through phosphorylation. oup.com Investigating whether similar feedback mechanisms directly target BCK1 will be crucial to understanding how the pathway is attenuated once the stress has been resolved. The identification of phosphatases that may dephosphorylate and inactivate BCK1 is another important avenue that remains to be fully explored.
Identification of Novel Upstream Regulators and Downstream Substrates
The identification of the complete repertoire of BCK1's interacting partners is fundamental to fully understanding its cellular roles. Future research will likely employ advanced proteomic and genetic screening techniques to uncover novel upstream regulators and downstream substrates. Methodologies such as high-throughput yeast two-hybrid screens, affinity purification coupled with mass spectrometry (AP-MS), and proximity-dependent biotinylation (BioID) are powerful tools for mapping protein-protein interaction networks. embopress.org Recent advancements in CRISPR/Cas9-based genetic interaction screens in yeast will also facilitate the identification of genes that functionally interact with BCK1, providing clues to new regulatory relationships. nih.gov
Proteomic and phosphoproteomic analyses of yeast strains with perturbations in the CWI pathway have already shown promise in identifying functional relationships between kinases and their substrates. nih.gov By systematically analyzing changes in the phosphoproteome in the absence of BCK1 activity under various conditions, researchers can identify proteins that are direct or indirect substrates. These large-scale approaches are expected to reveal a broader range of BCK1 targets, potentially linking its activity to previously unassociated cellular processes.
High-Resolution Structural Biology Insights into BCK1 Activation and Substrate Recognition
A significant leap in understanding BCK1 function will come from high-resolution structural data. Currently, an experimentally determined three-dimensional structure of full-length BCK1 is not available. However, the advent of highly accurate protein structure prediction algorithms like AlphaFold provides a valuable starting point. ebi.ac.uknih.gov The AlphaFold database contains a predicted model for the BCK1 protein, which can be used to generate hypotheses about its domain organization, the location of regulatory sites, and the mechanism of its interaction with upstream activators and downstream substrates. ebi.ac.uknih.gov
Future structural biology efforts will likely focus on obtaining crystal or cryo-electron microscopy (cryo-EM) structures of BCK1 in different functional states: in its inactive form, in complex with its activator PKC1, and bound to its substrate Mkk1/2. These structures would provide invaluable insights into the conformational changes that accompany BCK1 activation and how it recognizes and phosphorylates its specific targets. For example, understanding the structural basis of the interaction between the PKC1 phosphorylation sites and the catalytic domain of BCK1 could reveal the precise mechanism of its activation. nih.gov
Exploration of BCK1 Involvement in Non-Canonical or Newly Identified Cellular Pathways
While BCK1 is best known for its role in maintaining cell wall integrity, emerging evidence points to its involvement in other, non-canonical cellular pathways. One such area is selective autophagy. Studies have shown that BCK1, along with other components of the CWI pathway, is required for both pexophagy (the selective degradation of peroxisomes) and mitophagy (the selective degradation of mitochondria). nih.govrupress.org The signaling cascade, from the cell surface sensor Mid2p through to Slt2, appears to be necessary for efficient pexophagy. nih.gov This suggests that BCK1 plays a broader role in organelle quality control than previously appreciated.
Another area of emerging interest is the connection between BCK1 and the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum. nih.govnih.gov The Saccharomyces Genome Database (SGD) annotates BCK1 as being involved in the UPR, although the precise molecular mechanisms linking BCK1 to this pathway are still under investigation. Future research will likely focus on elucidating how the CWI pathway senses and responds to ER stress and what role BCK1 plays in coordinating the cellular response to maintain protein homeostasis.
Q & A
Q. What is the primary role of BCK1 in MAP kinase signaling pathways?
BCK1 (MAPKKK) is a critical component of the Cell Wall Integrity (CWI) pathway in fungi, functioning upstream of MAPKKs (e.g., Mkk1/Mkk2) and MAPKs (e.g., Slt2). It phosphorylates downstream kinases to mediate responses to stressors like heat, oxidative stress, and cell wall damage. In Saccharomyces cerevisiae, BCK1 activation is essential for Slt2 phosphorylation under basal stress conditions, though alternative pathways (e.g., involving Ste11) can compensate under high stress .
Methodological Insight : To study BCK1's role:
- Use gene deletion mutants (e.g., Δbck1) to assess phenotypic defects (e.g., heat sensitivity).
- Monitor kinase activity via phosphorylation assays (e.g., anti-phospho-Slt2 antibodies).
- Employ co-immunoprecipitation (Co-IP) to identify interacting partners (e.g., Nst1, BcSte50) .
Q. What experimental techniques are used to characterize BCK1-protein interactions?
Key methods include:
- Yeast two-hybrid assays : Identifies direct interactions (e.g., BCK1 binding to BcSte50 in Botrytis cinerea) .
- Co-Immunoprecipitation (Co-IP) : Validates physical interactions in vivo (e.g., Nst1 bridging BCK1 and Ste11 in S. cerevisiae) .
- Luciferase Complementation Assays (LCA) : Confirms interactions in plant systems (e.g., BCK1-BcSte50 in tobacco leaves) .
Limitations : False positives in yeast two-hybrid screens require orthogonal validation (e.g., LCA or genetic epistasis).
Advanced Research Questions
Q. How does BCK1 coordinate crosstalk between MAPK pathways under stress?
BCK1-mediated CWI pathway crosstalk with other MAPK cascades (e.g., HOG, mating) is facilitated by adaptor proteins like Nst1 and BcSte50. For example:
- In S. cerevisiae, Nst1 physically links BCK1 and Ste11 (HOG pathway) to activate Slt2 during heat stress, enabling signal integration .
- In B. cinerea, BcSte50 acts as a scaffold, binding BCK1 and Ste11 to regulate pathogenicity and stress responses .
Q. Experimental Design :
Q. How can contradictory findings on BCK1-independent Slt2 activation be resolved?
Some studies report BCK1-independent Slt2 activation under hyperactive Rho1 or high oxidative stress. For example:
Q. Resolution Strategy :
- Compare stress thresholds: BCK1 dominates at low stress, while Ste11 reinforces signals at high stress.
- Use phospho-specific antibodies to quantify Slt2 activation kinetics across stress gradients .
Q. What are the implications of BCK1 scaffolding interactions in fungal pathogenesis?
BCK1 interacts with scaffold proteins (e.g., BcSte50, Bcgbl1) to regulate virulence in pathogenic fungi. In B. cinerea:
- BCK1-BcSte50 interaction is critical for phosphorylation of MAPKs Bmp1 and Bmp3, which govern hyphal growth and host invasion .
- Deletion of BCK1 or BcSte50 reduces pathogenicity, highlighting their role in signal transduction .
Q. Methodological Approach :
- Conduct pathogenicity assays on host plants using knockout strains.
- Quantify MAPK activation via Western blotting in infection models .
Data Contradiction Analysis
Q. Why do studies report conflicting roles for BCK1 in cyclin C regulation?
Cyclin C degradation is BCK1-dependent under mild oxidative stress but BCK1-independent when Rho1 is hyperactivated. This discrepancy arises from:
Q. Experimental Validation :
- Compare cyclin C dynamics in Δbck1, Δste11, and Δbck1Δste11 mutants under varying H2O2 concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
